molecular formula C12H12F2N2O B2575484 N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide CAS No. 1258753-33-1

N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide

Cat. No. B2575484
CAS RN: 1258753-33-1
M. Wt: 238.238
InChI Key: YOPKUHYIFMPNHR-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It was first identified in a high-throughput screening assay as a potent and selective inhibitor of CFTR function. Since then, CFTRinh-172 has been widely used as a tool compound to study the role of CFTR in various physiological and pathological processes.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide acts as a potent and selective inhibitor of CFTR function by binding to a specific site on the channel protein. The exact mechanism of action is not fully understood, but it is believed that this compound blocks the movement of chloride ions through the channel pore by binding to a site within the pore or at the interface between the pore and the cytoplasmic domains of the channel protein.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of CFTR-mediated chloride secretion in various cell types and tissues.
2. Inhibition of sweat secretion in sweat gland cells.
3. Inhibition of insulin secretion in pancreatic cells.
4. Modulation of airway surface liquid volume and viscosity.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide has several advantages and limitations for lab experiments:
Advantages:
1. Potent and selective inhibitor of CFTR function.
2. Widely used as a tool compound to study the role of CFTR in various physiological and pathological processes.
3. Relatively easy to synthesize and purify.
4. Stable and long-lasting in solution.
Limitations:
1. Limited solubility in aqueous solutions.
2. Potential off-target effects on other ion channels or transporters.
3. Limited efficacy in certain cell types or tissues.
List of

Future Directions

1. Development of more potent and selective CFTR inhibitors.
2. Identification of new binding sites on the CFTR channel protein.
3. Investigation of the role of CFTR in other physiological and pathological processes.
4. Development of new therapeutic strategies for diseases associated with CFTR dysfunction.
5. Optimization of the pharmacokinetic properties of CFTR inhibitors for in vivo applications.
6. Development of new screening assays to identify novel CFTR inhibitors.
7. Investigation of the structural basis of CFTR inhibition by N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide.
8. Development of new drug delivery systems for CFTR inhibitors.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of CFTR function that has been widely used as a tool compound to study the role of CFTR in various physiological and pathological processes. Its synthesis method has been described in detail, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound represents an important tool for investigating the role of CFTR in health and disease and for developing new therapeutic strategies for diseases associated with CFTR dysfunction.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The details of the synthesis method have been described in several publications, and a typical procedure involves the following steps:
1. Preparation of 2,4-difluoroaniline by reacting 2,4-difluoronitrobenzene with tin and hydrochloric acid.
2. Preparation of N-(1-cyano-1-methylpropyl)amine by reacting 1-cyano-1-methylpropane with ammonia.
3. Formation of the intermediate compound by reacting 2,4-difluoroaniline with N-(1-cyano-1-methylpropyl)amine in the presence of a coupling agent.
4. Final coupling reaction to form this compound by reacting the intermediate compound with a suitable acid chloride.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2,4-difluorobenzamide has been widely used as a tool compound to study the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR function in various cell types and tissues, including airway epithelial cells, sweat gland cells, and pancreatic cells. This compound has also been used to study the role of CFTR in diseases such as cystic fibrosis, secretory diarrhea, and pancreatitis.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-3-12(2,7-15)16-11(17)9-5-4-8(13)6-10(9)14/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKUHYIFMPNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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